[2-(4-bromophenyl)-2-oxoethyl] 2-phenoxyacetate
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Overview
Description
[2-(4-bromophenyl)-2-oxoethyl] 2-phenoxyacetate is an organic compound with the molecular formula C16H13BrO4. It is characterized by the presence of a bromophenyl group, an oxoethyl group, and a phenoxyacetate group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-bromophenyl)-2-oxoethyl] 2-phenoxyacetate typically involves the esterification of 2-(4-bromophenyl)-2-oxoethanol with phenoxyacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
[2-(4-bromophenyl)-2-oxoethyl] 2-phenoxyacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: Formation of 2-(4-bromophenyl)-2-oxoacetic acid.
Reduction: Formation of 2-(4-bromophenyl)-2-hydroxyethyl 2-phenoxyacetate.
Substitution: Formation of 2-(4-substituted phenyl)-2-oxoethyl 2-phenoxyacetate derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(4-bromophenyl)-2-oxoethyl] 2-phenoxyacetate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the design of enzyme inhibitors or as a probe to study enzyme mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [2-(4-bromophenyl)-2-oxoethyl] 2-phenoxyacetate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxoethyl group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)-2-oxoethyl chloroacetate: Similar structure but with a chloroacetate group instead of a phenoxyacetate group.
2-(4-Bromophenyl)-2-oxoethyl acetate: Lacks the phenoxy group, making it less complex.
2-(4-Bromophenyl)-2-oxoethyl sulfanylacetate: Contains a sulfanyl group, which imparts different chemical properties.
Uniqueness
[2-(4-bromophenyl)-2-oxoethyl] 2-phenoxyacetate is unique due to the presence of both a bromophenyl group and a phenoxyacetate group. This combination of functional groups provides a distinct reactivity profile and potential for diverse applications in various fields of research and industry.
Properties
CAS No. |
73622-65-8 |
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Molecular Formula |
C16H13BrO4 |
Molecular Weight |
349.17 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 2-phenoxyacetate |
InChI |
InChI=1S/C16H13BrO4/c17-13-8-6-12(7-9-13)15(18)10-21-16(19)11-20-14-4-2-1-3-5-14/h1-9H,10-11H2 |
InChI Key |
ZWQQVIQRTFKJHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)OCC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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